Midodrine

Description

Propriétés

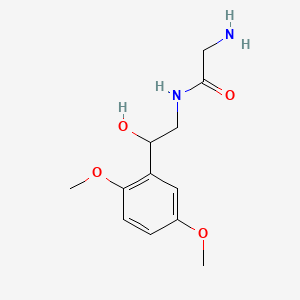

IUPAC Name |

2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4/c1-17-8-3-4-11(18-2)9(5-8)10(15)7-14-12(16)6-13/h3-5,10,15H,6-7,13H2,1-2H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTKSEFOSCHHMPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(CNC(=O)CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3092-17-9 (mono-hydrochloride) | |

| Record name | Midodrine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042794763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0023321 | |

| Record name | Midodrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Midodrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014356 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble, 4.45e+00 g/L | |

| Record name | Midodrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00211 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Midodrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014356 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

42794-76-3, 133163-28-7 | |

| Record name | Midodrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42794-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Midodrine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042794763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Midodrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00211 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Midodrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Midodrine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.842 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MIDODRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YE7PBM15H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Midodrine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7854 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Midodrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014356 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

150 °C, 200 - 203 °C | |

| Record name | Midodrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00211 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Midodrine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7854 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Midodrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014356 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Midodrine in the Peripheral Vasculature

For Researchers, Scientists, and Drug Development Professionals

Abstract

Midodrine is a peripherally acting alpha-1 adrenergic receptor agonist utilized in the management of symptomatic orthostatic hypotension. Administered as a prodrug, this compound is enzymatically hydrolyzed to its active metabolite, desglythis compound, which mediates its therapeutic effect. This technical guide delineates the molecular mechanism of action of this compound in the peripheral vasculature, detailing its interaction with adrenergic receptors, the subsequent intracellular signaling cascades, and the ultimate physiological response of vasoconstriction. This document provides quantitative data on its pharmacokinetics, detailed experimental protocols for its study in vitro, and visual representations of its signaling pathway and experimental workflow to support further research and development in this area.

Introduction

This compound is a critical therapeutic agent for conditions characterized by a significant drop in blood pressure upon standing.[1][2] Its efficacy lies in its ability to increase peripheral vascular resistance, thereby elevating blood pressure.[3][4] Unlike many other vasopressors, this compound and its active metabolite, desglythis compound, do not readily cross the blood-brain barrier, thus minimizing central nervous system effects.[3][4] Furthermore, it exhibits selectivity for alpha-1 adrenergic receptors, with negligible action on cardiac beta-adrenergic receptors, which prevents direct cardiac stimulation.[5][6] This targeted peripheral action makes this compound a valuable tool in the pharmacotherapeutic armamentarium for autonomic dysfunction.

Pharmacokinetics and Metabolism

This compound is rapidly absorbed following oral administration, with peak plasma concentrations of the prodrug occurring within 30 minutes.[4] It undergoes rapid and extensive metabolism to its active form, desglythis compound, through enzymatic hydrolysis in various tissues.[3][4] Desglythis compound reaches peak plasma concentrations approximately 1 to 2 hours after oral administration of this compound.[4] The bioavailability of this compound, when measured as its active metabolite, is approximately 93%.[7]

| Parameter | Value | Reference |

| Prodrug (this compound) | ||

| Time to Peak Plasma Concentration (Tmax) | ~30 minutes | [4] |

| Half-life (t½) | ~25 minutes | [7] |

| Active Metabolite (Desglythis compound) | ||

| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | [4] |

| Half-life (t½) | 3-4 hours | [7] |

| Bioavailability (as desglythis compound) | 93% | [7] |

Molecular Mechanism of Action

The therapeutic effects of this compound are exclusively mediated by its active metabolite, desglythis compound.[3][4] Desglythis compound is a potent and selective agonist of the alpha-1 adrenergic receptors located on the vascular smooth muscle of both arterioles and veins.[3][4]

Alpha-1 Adrenergic Receptor Activation

Alpha-1 adrenergic receptors are G protein-coupled receptors (GPCRs) that are primarily coupled to the Gq/11 family of G proteins. There are three subtypes of alpha-1 adrenergic receptors: α1A, α1B, and α1D.[8] Upon binding of desglythis compound to the alpha-1 adrenergic receptor, a conformational change is induced in the receptor, leading to the activation of the associated Gq/11 protein.[9]

Intracellular Signaling Cascade

The activation of the Gq/11 protein initiates a well-defined intracellular signaling cascade:

-

Phospholipase C Activation: The activated alpha subunit of the Gq/11 protein stimulates the membrane-bound enzyme, phospholipase C (PLC).[10]

-

PIP2 Hydrolysis: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9]

-

Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the sarcoplasmic reticulum, which is the primary intracellular calcium store in smooth muscle cells. This binding triggers the release of stored calcium (Ca2+) into the cytoplasm, leading to a rapid increase in intracellular calcium concentration.[9]

-

Protein Kinase C Activation: DAG, in conjunction with the elevated intracellular calcium, activates protein kinase C (PKC). PKC can phosphorylate various intracellular proteins, contributing to the sustained phase of smooth muscle contraction.

DOT script for Signaling Pathway Diagram

Caption: this compound's active metabolite, desglythis compound, initiates a signaling cascade.

Physiological Response: Vasoconstriction

The increase in intracellular calcium is the primary trigger for vascular smooth muscle contraction. Calcium binds to calmodulin, and the calcium-calmodulin complex activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chains, which enables the interaction between myosin and actin filaments, leading to cross-bridge cycling and smooth muscle contraction. The activation of PKC by DAG contributes to the maintenance of the contractile state.

The concurrent contraction of smooth muscle in both arterioles and veins results in:

-

Arteriolar constriction: An increase in peripheral vascular resistance.[3]

-

Venous constriction: A decrease in venous capacitance and an increase in venous return to the heart.[3]

Together, these effects lead to a sustained elevation in blood pressure, counteracting the effects of orthostatic hypotension.[3][4]

Experimental Protocols

The vasoconstrictor effects of desglythis compound can be quantified in vitro using isolated blood vessel preparations, such as aortic rings, in an organ bath system.

Isolated Rat Aortic Ring Preparation and Vasoconstriction Assay

Objective: To determine the concentration-response relationship of desglythis compound-induced vasoconstriction in isolated rat thoracic aorta.

Materials:

-

Male Wistar rats (250-300 g)

-

Krebs-Henseleit solution (composition below)[1]

-

Desglythis compound hydrochloride

-

Phentolamine hydrochloride (alpha-1 adrenergic antagonist)

-

Phenylephrine (positive control)

-

Organ bath system with force-displacement transducers

-

Dissection microscope and surgical instruments

-

Carbogen gas (95% O2, 5% CO2)

Krebs-Henseleit Solution Composition (in mM):

| Component | Concentration (mM) |

| NaCl | 118 |

| KCl | 4.7 |

| CaCl2 | 2.5 |

| MgSO4 | 1.2 |

| KH2PO4 | 1.2 |

| NaHCO3 | 25 |

| Glucose | 11.1 |

Procedure:

-

Aortic Ring Preparation:

-

Euthanize the rat via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

-

Excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.[11]

-

Under a dissecting microscope, carefully remove adherent connective and adipose tissue.

-

Cut the aorta into rings of approximately 3-4 mm in length.[11] For some experiments, the endothelium may be mechanically removed by gently rubbing the intimal surface with a fine wire.

-

-

Mounting and Equilibration:

-

Suspend each aortic ring between two stainless steel hooks in an organ bath chamber containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.[11]

-

Apply a resting tension of 2 grams to each ring and allow for an equilibration period of at least 60 minutes, with solution changes every 15 minutes.

-

-

Viability and Endothelial Integrity Check:

-

After equilibration, contract the rings with a high concentration of KCl (e.g., 60 mM) to assess tissue viability.

-

Following a washout and return to baseline, pre-contract the rings with a submaximal concentration of phenylephrine (e.g., 1 µM). Once a stable plateau is reached, add acetylcholine (e.g., 10 µM) to assess endothelial integrity (a relaxation of >70% indicates intact endothelium).

-

-

Cumulative Concentration-Response Curve:

-

After a washout and re-equilibration period, generate a cumulative concentration-response curve for desglythis compound.[12]

-

Start with a low concentration of desglythis compound (e.g., 1 nM) and incrementally increase the concentration in the organ bath in a logarithmic or semi-logarithmic fashion (e.g., 1, 3, 10, 30, 100 nM, etc.) once the response to the previous concentration has stabilized.[12]

-

Record the contractile force at each concentration.

-

-

Antagonism Studies (Optional):

-

To confirm the involvement of alpha-1 adrenergic receptors, perform the concentration-response curve in the presence of a competitive antagonist like phentolamine (e.g., 1 µM).[13] The expected result is a rightward shift of the concentration-response curve.

-

Data Analysis:

-

Express the contractile response as a percentage of the maximal contraction induced by KCl.

-

Plot the concentration of desglythis compound (on a logarithmic scale) against the percentage of maximal contraction.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of desglythis compound that produces 50% of the maximal response) and the Emax (the maximal response).

DOT script for Experimental Workflow Diagram

Caption: Workflow for assessing desglythis compound's vasoconstrictor effect in vitro.

Logical Framework of this compound's Action

The overall mechanism of this compound can be summarized in a logical progression from drug administration to the desired clinical outcome.

DOT script for Logical Relationship Diagram

Caption: Logical flow of this compound's mechanism from administration to clinical effect.

Conclusion

This compound, through its active metabolite desglythis compound, exerts its therapeutic effect by selectively activating peripheral alpha-1 adrenergic receptors. This action initiates a well-characterized Gq/11-mediated signaling cascade, culminating in increased intracellular calcium and subsequent vasoconstriction of both arterioles and veins. The resulting increase in peripheral vascular resistance and venous return effectively elevates blood pressure, making it a cornerstone in the management of orthostatic hypotension. A thorough understanding of its molecular mechanism, supported by quantitative in vitro analysis, is paramount for the continued development and optimization of therapies for autonomic nervous system disorders.

References

- 1. Krebs–Henseleit solution - Wikipedia [en.wikipedia.org]

- 2. buffersandreagents.com [buffersandreagents.com]

- 3. pharmacyfreak.com [pharmacyfreak.com]

- 4. droracle.ai [droracle.ai]

- 5. Low Calcium–High Magnesium Krebs–Henseleit Solution Combined with Adenosine and Lidocaine Improved Rat Aortic Function and Structure Following Cold Preservation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Myography of isolated blood vessels: Considerations for experimental design and combination with supplementary techniques [frontiersin.org]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. α1-Adrenoceptor Characteristics and Modulators [sigmaaldrich.com]

- 9. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 10. Alpha1-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. reprocell.com [reprocell.com]

- 12. JaypeeDigital | Cumulative Dose Response Curve [jaypeedigital.com]

- 13. Competitive antagonism by phentolamine of responses to biogenic amines and the transmitter at a neuroglandular junction - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics of Midodrine and its Active Metabolite Desglymidodrine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Midodrine is an orally administered prodrug used for the treatment of symptomatic orthostatic hypotension.[1][2][3] Its therapeutic effects are mediated by its active metabolite, desglythis compound.[4][5] This technical guide provides an in-depth overview of the pharmacokinetics of both this compound and desglythis compound, intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Mechanism of Action

This compound is a peripherally-acting selective alpha-1 receptor agonist.[6] Following oral administration, this compound is rapidly and almost completely absorbed and undergoes enzymatic hydrolysis to form desglythis compound.[4][7] This conversion, known as deglycination, is responsible for the drug's pharmacological activity.[5] Desglythis compound is a potent alpha-1 adrenergic agonist that binds to alpha-1 receptors on vascular smooth muscle cells.[8] This interaction initiates a signaling cascade that leads to vasoconstriction of both arterioles and venous vasculature, resulting in an increase in peripheral vascular resistance and a subsequent elevation in blood pressure.[4][8] Desglythis compound does not stimulate cardiac beta-adrenergic receptors and diffuses poorly across the blood-brain barrier, minimizing direct cardiac and central nervous system effects.[2][5]

Pharmacokinetics

The pharmacokinetic profiles of this compound and desglythis compound are distinct, reflecting the prodrug-active metabolite relationship.

Absorption

This compound is rapidly absorbed following oral administration, with peak plasma concentrations (Cmax) of the prodrug reached within approximately 30 minutes.[2][5] The absolute bioavailability of this compound, when measured as its active metabolite desglythis compound, is high, at approximately 93%.[2][3] The presence of food does not significantly affect the bioavailability of desglythis compound.[2]

Distribution

Neither this compound nor its active metabolite, desglythis compound, binds significantly to plasma proteins.[1][2] Desglythis compound has a poor ability to cross the blood-brain barrier, which accounts for its limited central nervous system effects.[9]

Metabolism

This compound is a prodrug that is extensively metabolized to its active form, desglythis compound, through a process of deglycination.[5] This conversion occurs in various tissues, including the liver.[1][4] Desglythis compound is approximately 15 times more potent than this compound in producing vasoconstriction.[10]

Excretion

The elimination of the parent drug, this compound, via the kidneys is insignificant.[2] In contrast, desglythis compound is primarily cleared from the body through the kidneys, with about 80% of its elimination occurring via active renal secretion.[2][5] The renal clearance of desglythis compound is approximately 385 mL/minute.[2][11]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for this compound and desglythis compound.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value | Reference |

| Time to Peak Concentration (Tmax) | ~0.5 hours | [2][5] |

| Half-life (t½) | ~25 minutes | [2][5] |

| Protein Binding | Not significant | [1][2] |

Table 2: Pharmacokinetic Parameters of Desglythis compound

| Parameter | Value | Reference |

| Time to Peak Concentration (Tmax) | 1 - 2 hours | [2][5] |

| Half-life (t½) | 3 - 4 hours | [2][5] |

| Absolute Bioavailability (from this compound) | 93% | [2][3] |

| Protein Binding | Not significant | [1][2] |

| Renal Clearance | ~385 mL/minute | [2][11] |

Experimental Protocols

The quantification of this compound and desglythis compound in biological matrices, typically plasma, is essential for pharmacokinetic studies. A common and robust analytical technique employed is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation

A typical sample preparation method involves protein precipitation or liquid-liquid extraction. For instance, plasma samples can be prepared by liquid-liquid extraction using tert-butyl methyl ether.[12]

Chromatographic Separation

High-performance liquid chromatography (HPLC) is used to separate this compound and desglythis compound from other plasma components. A reverse-phase C18 column is commonly utilized for this separation.[12] An isocratic mobile phase, such as a mixture of methanol and 0.2% formic acid (70:30, v/v), can be used at a flow rate of 0.7 mL/min.[12]

Mass Spectrometric Detection

Tandem mass spectrometry is employed for sensitive and specific detection of the analytes. Positive electrospray ionization (ESI+) in multiple reaction monitoring (MRM) mode is a frequently used technique. The mass transitions monitored would be specific for this compound and desglythis compound. For example, m/z 255.0 > 237.1 for this compound and m/z 198.1 > 180.2 for desglythis compound.[13]

Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA guidelines for bioanalytical method validation).[12] This includes assessing linearity, accuracy, precision, selectivity, and stability of the analytes in the biological matrix.

Visualizations

Signaling Pathway of Desglythis compound

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. drugs.com [drugs.com]

- 3. pdf.hres.ca [pdf.hres.ca]

- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 5. droracle.ai [droracle.ai]

- 6. Internal Medicine Pharmacotherapy: "How it works" series: this compound [hughesmedicine.com]

- 7. This compound. A review of its pharmacological properties and therapeutic use in orthostatic hypotension and secondary hypotensive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. droracle.ai [droracle.ai]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. static1.squarespace.com [static1.squarespace.com]

- 11. This compound HYDROCHLORIDE TABLETS, USP [dailymed.nlm.nih.gov]

- 12. Development and validation of LC-MS/MS assay for the determination of the prodrug this compound and its active metabolite Desglythis compound in plasma of ascitic patients: Application to individualized therapy and comparative pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benthamscience.com [benthamscience.com]

Midodrine as a Prodrug: A Technical Guide to its Conversion to Desglymidodrine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Midodrine is an orally administered prodrug that undergoes enzymatic conversion to its pharmacologically active metabolite, desglythis compound. This technical guide provides an in-depth overview of the biotransformation of this compound, the pharmacokinetic profiles of both the prodrug and its active metabolite, and the mechanism of action of desglythis compound as a potent α1-adrenergic receptor agonist. This document includes a summary of quantitative data, detailed experimental protocols for the analysis of this compound and desglythis compound, and visualizations of the key pathways involved.

Introduction

This compound is a peripherally acting α-adrenergic agonist indicated for the treatment of symptomatic orthostatic hypotension.[1][2] As a prodrug, this compound itself possesses minimal pharmacological activity and requires metabolic activation to exert its therapeutic effects.[3][4][5] This activation occurs through the enzymatic hydrolysis of the glycine moiety, leading to the formation of desglythis compound, the active therapeutic agent.[4][][7][8] Understanding the conversion process, the pharmacokinetics of both compounds, and the downstream signaling of desglythis compound is crucial for drug development, clinical pharmacology, and toxicology studies.

Biotransformation of this compound to Desglythis compound

The conversion of this compound to desglythis compound is a critical step in its mechanism of action. This biotransformation is characterized by the cleavage of the amide bond linking the glycine molecule to the core structure of desglythis compound.

Mechanism of Conversion

The transformation of this compound to desglythis compound is achieved through enzymatic hydrolysis, specifically referred to as deglycination.[4][][7] This process occurs extensively in various tissues, including the liver and in systemic circulation.[4][9] While the literature widely reports this conversion, the specific enzyme or class of enzymes (e.g., peptidases or amidases) responsible for this deglycination reaction has not been definitively identified, representing a knowledge gap for further research. The hydrolysis of the amide bond releases glycine and the active metabolite, desglythis compound.

Pharmacokinetics of this compound and Desglythis compound

The pharmacokinetic profiles of this compound and its active metabolite desglythis compound are distinct and crucial for understanding the onset and duration of the therapeutic effect. Following oral administration, this compound is rapidly absorbed.[4]

Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters for this compound and desglythis compound in healthy adults.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value | Reference(s) |

| Time to Peak Plasma Concentration (Tmax) | ~0.5 hours | [4] |

| Elimination Half-Life (t½) | ~25 minutes | [4] |

| Plasma Protein Binding | Not significant | [4] |

| Renal Elimination | Insignificant | [4] |

Table 2: Pharmacokinetic Parameters of Desglythis compound

| Parameter | Value | Reference(s) |

| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | [4] |

| Elimination Half-Life (t½) | ~3-4 hours | [4] |

| Absolute Bioavailability (from oral this compound) | 93% | [4] |

| Plasma Protein Binding | Not significant | [4] |

| Renal Clearance | ~385 mL/minute | [] |

| Primary Route of Elimination | Active renal secretion (~80%) | [] |

Mechanism of Action of Desglythis compound

Desglythis compound exerts its therapeutic effect by acting as a selective agonist at α1-adrenergic receptors located on the vasculature.[7][8]

Signaling Pathway

Activation of α1-adrenergic receptors by desglythis compound initiates a Gq protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ levels lead to the contraction of vascular smooth muscle, resulting in vasoconstriction and an increase in blood pressure.[10]

References

- 1. mdpi.com [mdpi.com]

- 2. Signal Transduction 1: G Protein Coupled Receptors – Signal Transduction 1: G Protein Coupled Receptors [uw.pressbooks.pub]

- 3. derangedphysiology.com [derangedphysiology.com]

- 4. droracle.ai [droracle.ai]

- 5. Stereoselective determination of this compound and desglythis compound in culture medium: application to a biotransformation study employing endophytic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thein vitro metabolism of desglythis compound, an active metabolite of prodrug this compound by human liver microsomes | springermedizin.de [springermedizin.de]

- 8. Development and validation of LC-MS/MS assay for the determination of the prodrug this compound and its active metabolite Desglythis compound in plasma of ascitic patients: Application to individualized therapy and comparative pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Alpha-1 Adrenergic Receptor Agonist Activity of Desglymidodrine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desglymidodrine, the active metabolite of the prodrug this compound, is a selective agonist of alpha-1 adrenergic receptors.[1][2] This technical guide provides a comprehensive overview of the pharmacological activity of desglythis compound, its mechanism of action, and detailed experimental protocols for its characterization. Desglythis compound exerts its therapeutic effects, primarily the elevation of blood pressure in hypotensive states, by stimulating alpha-1 adrenergic receptors on vascular smooth muscle, leading to vasoconstriction.[2][3][4] This document outlines the key signaling pathways involved, presents a framework for quantitative analysis of its receptor binding and functional potency, and provides detailed methodologies for in vitro and in vivo studies.

Introduction

This compound is an orally administered prodrug that undergoes enzymatic hydrolysis to form its pharmacologically active metabolite, desglythis compound.[2][4][5] This conversion, which occurs in various tissues, is essential for the therapeutic activity of the drug.[5] Desglythis compound is a potent and selective agonist of alpha-1 adrenergic receptors, which are G-protein coupled receptors (GPCRs) integral to the regulation of vascular tone.[1][2][4] Its primary clinical application is in the treatment of symptomatic orthostatic hypotension.[2] Unlike some other sympathomimetic agents, desglythis compound has minimal effects on cardiac beta-adrenergic receptors and diffuses poorly across the blood-brain barrier, thereby reducing the likelihood of cardiac and central nervous system side effects.[2][4][5]

Mechanism of Action and Signaling Pathways

Desglythis compound selectively binds to and activates alpha-1 adrenergic receptors, which are predominantly of the Gq/11 protein-coupled subtype.[6][7] There are three main subtypes of alpha-1 adrenergic receptors: α1A, α1B, and α1D.[4][6][7] The activation of these receptors by desglythis compound initiates a well-defined signaling cascade.

Upon agonist binding, the Gq alpha subunit dissociates and activates phospholipase C (PLC).[6][7] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[6][7] The elevated intracellular calcium, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, ultimately leading to smooth muscle contraction and vasoconstriction.

Signaling Pathway of Desglythis compound at Alpha-1 Adrenergic Receptors

Quantitative Data

A thorough review of the publicly available scientific literature did not yield specific experimentally determined binding affinities (Ki) or functional potencies (EC50) for desglythis compound at the individual human alpha-1A, alpha-1B, and alpha-1D adrenergic receptor subtypes. The following tables are provided as a template for the presentation of such data once it becomes available through empirical investigation.

Table 1: Binding Affinity (Ki) of Desglythis compound at Human Alpha-1 Adrenergic Receptor Subtypes

| Receptor Subtype | Radioligand | Cell Line | Ki (nM) | Reference |

| α1A | [³H]-Prazosin | CHO-K1 | Data not available | |

| α1B | [³H]-Prazosin | HEK293 | Data not available | |

| α1D | [³H]-Prazosin | CHO-K1 | Data not available |

Table 2: Functional Potency (EC50) of Desglythis compound at Human Alpha-1 Adrenergic Receptor Subtypes

| Receptor Subtype | Functional Assay | Cell Line | EC50 (nM) | Reference |

| α1A | Calcium Mobilization | CHO-K1 | Data not available | |

| α1B | Calcium Mobilization | HEK293 | Data not available | |

| α1D | Calcium Mobilization | CHO-K1 | Data not available |

Experimental Protocols

The following sections detail the methodologies for key experiments to characterize the alpha-1 adrenergic receptor agonist activity of desglythis compound.

In Vitro Radioligand Binding Assay

This protocol describes a competition binding assay to determine the binding affinity (Ki) of desglythis compound for a specific alpha-1 adrenergic receptor subtype.

Workflow for Radioligand Binding Assay

Detailed Protocol:

-

Cell Culture and Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing the human alpha-1A adrenergic receptor in Ham's F-12 medium supplemented with 10% fetal bovine serum and a selection antibiotic (e.g., G418).

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) using a Dounce homogenizer.

-

Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.

-

Wash the membrane pellet with fresh lysis buffer and repeat the high-speed centrifugation.

-

Resuspend the final membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4) and determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Competition Binding Assay:

-

In a 96-well plate, add the following to each well:

-

50 µL of membrane suspension (containing a predetermined optimal amount of protein).

-

50 µL of [³H]-prazosin (a radiolabeled antagonist) at a fixed concentration (typically near its Kd value).

-

50 µL of varying concentrations of unlabeled desglythis compound or vehicle.

-

-

To determine non-specific binding, a separate set of wells should contain a high concentration of an unlabeled alpha-1 antagonist (e.g., 10 µM phentolamine).

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

-

Filtration and Scintillation Counting:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding.

-

Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of desglythis compound.

-

Plot the specific binding as a percentage of the binding in the absence of the competitor against the logarithm of the desglythis compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of desglythis compound that inhibits 50% of the specific binding of [³H]-prazosin).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Functional Assay: Calcium Mobilization

This protocol describes a method to determine the functional potency (EC50) of desglythis compound by measuring intracellular calcium mobilization in cells expressing a specific alpha-1 adrenergic receptor subtype.

Workflow for Calcium Mobilization Assay

Detailed Protocol:

-

Cell Culture:

-

Culture Human Embryonic Kidney (HEK293) cells stably expressing the human alpha-1B adrenergic receptor in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and a selection antibiotic.

-

Seed the cells into a black-walled, clear-bottom 96-well plate and grow to confluence.

-

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye such as Fura-2 AM (acetoxymethyl ester). The buffer should also contain an anion-transport inhibitor like probenecid to prevent dye leakage from the cells.

-

Remove the culture medium from the cells and add the dye-loading solution to each well.

-

Incubate the plate at 37°C for 60 minutes in the dark to allow for dye uptake and de-esterification.

-

Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES) to remove extracellular dye.

-

-

Calcium Measurement:

-

Place the 96-well plate into a fluorescence plate reader equipped with an automated injection system.

-

Set the plate reader to measure fluorescence at the appropriate excitation and emission wavelengths for the chosen dye (for Fura-2, ratiometric measurements are typically made by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm).

-

Establish a baseline fluorescence reading for a short period.

-

Inject varying concentrations of desglythis compound into the wells and continue to monitor the fluorescence signal over time to capture the transient increase in intracellular calcium.

-

-

Data Analysis:

-

For each concentration of desglythis compound, determine the peak change in fluorescence (or the ratio of fluorescence at the two excitation wavelengths for ratiometric dyes) from the baseline.

-

Plot the peak response against the logarithm of the desglythis compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which is the concentration of desglythis compound that produces 50% of the maximal response.

-

In Vivo Hemodynamic Assessment

This protocol outlines a method for measuring the effect of orally administered this compound (which is metabolized to desglythis compound) on blood pressure in an animal model.

Detailed Protocol:

-

Animal Model and Housing:

-

Use adult male Sprague-Dawley or Wistar rats.

-

House the animals under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Allow the animals to acclimate to the housing conditions for at least one week before the experiment.

-

-

Surgical Preparation (for invasive blood pressure measurement):

-

Anesthetize the rat with an appropriate anesthetic agent (e.g., a combination of ketamine and xylazine, or isoflurane).

-

Make a midline incision in the neck to expose the carotid artery.

-

Carefully dissect the carotid artery from the surrounding tissue.

-

Insert a catheter filled with heparinized saline into the carotid artery and advance it towards the aorta.

-

Secure the catheter in place and connect it to a pressure transducer.

-

The jugular vein can also be cannulated for intravenous drug administration if needed.

-

-

Drug Administration and Blood Pressure Monitoring:

-

Administer this compound orally via gavage at various doses. A control group should receive the vehicle (e.g., water or saline).

-

Allow a stabilization period after surgery and before drug administration.

-

Continuously record the arterial blood pressure (systolic, diastolic, and mean) and heart rate using a data acquisition system.

-

Monitor the blood pressure for a sufficient duration (e.g., 2-3 hours) to observe the full effect of the drug.

-

-

Data Analysis:

-

For each animal, calculate the change in mean arterial pressure from the baseline at various time points after drug administration.

-

Compare the changes in blood pressure between the different dose groups and the control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

-

Generate dose-response curves to illustrate the relationship between the dose of this compound and the peak change in blood pressure.

-

Selectivity Profile

Desglythis compound is characterized as a selective alpha-1 adrenergic receptor agonist.[1][2][4] Its selectivity is a key aspect of its pharmacological profile, contributing to its therapeutic efficacy and safety. While specific quantitative data on its binding affinity and potency at other adrenergic receptor subtypes (alpha-2, beta-1, beta-2, beta-3) are not extensively detailed in the public literature, it is established that desglythis compound does not stimulate cardiac beta-adrenergic receptors.[2][4][5] To fully characterize its selectivity, competition binding assays and functional assays should be performed using cell lines expressing each of the adrenergic receptor subtypes.

Conclusion

Desglythis compound is a potent and selective alpha-1 adrenergic receptor agonist that acts as the primary mediator of the therapeutic effects of its prodrug, this compound. Its mechanism of action through the Gq/11-PLC-IP3/DAG pathway leads to vasoconstriction and an increase in blood pressure. The experimental protocols detailed in this guide provide a robust framework for the in-depth characterization of the binding affinity, functional potency, and in vivo hemodynamic effects of desglythis compound. Further research to determine the precise quantitative interaction of desglythis compound with the individual alpha-1 adrenergic receptor subtypes will be invaluable for a more complete understanding of its pharmacology and for the development of future therapeutic agents targeting the adrenergic system.

References

- 1. hellobio.com [hellobio.com]

- 2. The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. α-Adrenoceptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Subtypes of functional α1-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. brainvta.tech [brainvta.tech]

- 6. cdn.amegroups.cn [cdn.amegroups.cn]

- 7. Alpha1-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis and Purification of Midodrine Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical synthesis and purification of Midodrine hydrochloride, a crucial alpha-1 adrenergic agonist. The following sections detail various synthetic methodologies, purification protocols, and the underlying mechanism of action, presented with clarity and precision for the scientific community.

Introduction to this compound Hydrochloride

This compound hydrochloride is the hydrochloride salt of this compound, a prodrug that is metabolically converted to its active form, desglythis compound.[1] Desglythis compound is a potent and selective alpha-1 adrenergic receptor agonist, which induces vasoconstriction of arterioles and venous capacitance vessels, leading to an increase in blood pressure.[1][2] This pharmacological action makes it a valuable therapeutic agent for the treatment of symptomatic orthostatic hypotension.[3] Chemically, this compound hydrochloride is (±)-2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide monohydrochloride.

Chemical Synthesis of this compound Hydrochloride

Several synthetic routes for the preparation of this compound hydrochloride have been reported, each with distinct advantages and challenges. The selection of a particular synthetic strategy often depends on factors such as starting material availability, desired yield and purity, and scalability. Below are detailed descriptions of prominent synthetic pathways.

Synthesis Route 1: From 1,4-Dimethoxybenzene

A common and well-documented approach begins with the readily available starting material, 1,4-dimethoxybenzene. This multi-step synthesis involves the formation of key intermediates to construct the final this compound molecule.

Experimental Protocol:

-

Step 1: Friedel-Crafts Acylation to form 2-Chloro-1-(2,5-dimethoxyphenyl)ethan-1-one. In a suitable reactor, 1,4-dimethoxybenzene is dissolved in a dry chlorinated organic solvent such as dichloromethane.[4] Anhydrous aluminum chloride is added as a Lewis acid catalyst.[2] Chloroacetyl chloride is then added dropwise to the stirred mixture, maintaining a controlled temperature, typically between 0 and 10°C.[2] The reaction is stirred for several hours at room temperature.[5] Upon completion, the reaction mixture is quenched by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.[6] The organic layer is separated, washed, dried, and the solvent is evaporated to yield the crude product, which can be further purified by crystallization.[6]

-

Step 2: Formation of the Azido Intermediate. The 2-chloro-1-(2,5-dimethoxyphenyl)ethan-1-one is reacted with sodium azide in a suitable solvent to yield 2-azido-1-(2,5-dimethoxyphenyl)ethan-1-one. This step introduces the nitrogen functionality required for the subsequent amino group formation.

-

Step 3: Reduction of the Azido and Keto Groups. The azido and keto functionalities are then reduced. This can be achieved through catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under hydrogen pressure.[7] This step concurrently reduces the azide to a primary amine and the ketone to a hydroxyl group, forming the key intermediate, 1-(2,5-dimethoxyphenyl)-2-aminoethanol (desglythis compound).

-

Step 4: Glycine Moiety Introduction. The amino group of desglythis compound is then acylated with a protected glycine derivative, such as N-Boc-glycine, in the presence of a coupling agent.[8]

-

Step 5: Deprotection and Salt Formation. Finally, the protecting group (e.g., Boc) is removed under acidic conditions, typically using hydrochloric acid in a solvent like methanol or acetone, to yield this compound hydrochloride.[6][9]

Logical Relationship of Synthesis Route 1:

Caption: Synthetic pathway of this compound hydrochloride starting from 1,4-Dimethoxybenzene.

Synthesis Route 2: Alternative Approach Avoiding Azide Intermediates

Due to the potential hazards associated with the use of azides, alternative synthetic routes have been developed. One such method involves the use of a safer amine protecting group.[7]

Experimental Protocol:

-

Step 1: Preparation of 2-Chloro-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide. The key intermediate, 1-(2,5-dimethoxyphenyl)-2-aminoethanol hydrochloride, is reacted with chloroacetyl chloride in a biphasic system of methylene chloride and aqueous potassium hydroxide solution at a controlled temperature of 5-10°C.[3][7]

-

Step 2: Reaction with Dibenzylamine. The resulting chloroacetamide derivative is then reacted in situ with dibenzylamine in a solvent like toluene at reflux.[7][10] This step introduces a protected amino group.

-

Step 3: Hydrogenolysis to this compound Base. The dibenzyl group is removed via hydrogenolysis using a palladium on carbon catalyst under hydrogen pressure at elevated temperatures (45-50°C), yielding this compound free base.[7][11]

-

Step 4: Conversion to this compound Hydrochloride. The this compound base is dissolved in an alcohol, such as ethanol, and treated with a solution of hydrochloric acid in isopropanol to precipitate the final product, this compound hydrochloride.[7][10]

Quantitative Data Summary:

| Step | Reactants | Product | Yield | Melting Point (°C) | Reference(s) |

| Synthesis of 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone | 1,4-Dimethoxybenzene, Chloroacetyl chloride, AlCl3 | 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone | 64% | 89-91 | [6] |

| Synthesis of 2-dibenzylamino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide | 2-chloro-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide, Dibenzylamine | 2-dibenzylamino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide | 75% | 110.0-111.1 | [7] |

| Hydrogenolysis to this compound Base | 2-dibenzylamino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide, H2, Pd/C | This compound Base | 71% | 105.8-106.8 | [7][11] |

| Conversion to this compound Hydrochloride | This compound Base, HCl in Isopropanol | This compound Hydrochloride | 96% | 200.8-201.8 | [3][7][12] |

| Deprotection of N-Boc-Midodrine (Aqueous HCl/Acetone) | 1-(2′,5′-dimethoxyphenyl)-2-glycineamido-N-BOC, Aqueous HCl, Acetone | This compound Hydrochloride | 80-85% | 190-191 | [6] |

| Deprotection of N-Boc-Midodrine (HCl gas/Methanol) | 1-(2′,5′-dimethoxyphenyl)-2-glycineamido-N-BOC, HCl gas, Methanol | This compound Hydrochloride | 58% | 191-192 | [6] |

Purification of this compound Hydrochloride

The purification of this compound hydrochloride is critical to ensure its quality and safety for pharmaceutical use. The primary method for purification is recrystallization.

Experimental Protocol: Recrystallization

-

Solvent Selection: A common solvent system for the recrystallization of this compound hydrochloride is a mixture of a lower alcohol, such as methanol or isopropyl alcohol, and water.[6][13]

-

Procedure:

-

The crude this compound hydrochloride is dissolved in a minimal amount of the hot solvent mixture (e.g., isopropyl alcohol and water at 40-50°C).[13]

-

Activated charcoal may be added to the hot solution to remove colored impurities.[13] The solution is then filtered while hot to remove the charcoal and any insoluble materials.

-

The clear filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice bath (e.g., 5-15°C) to induce crystallization.[13]

-

The resulting crystals are collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum to afford high-purity this compound hydrochloride.[13]

-

Purification Workflow:

Caption: General workflow for the purification of this compound hydrochloride by recrystallization.

Mechanism of Action: Signaling Pathway

This compound is a prodrug that is rapidly converted to its pharmacologically active metabolite, desglythis compound.[1][6] Desglythis compound is a selective alpha-1 adrenergic receptor agonist.[1][2] These receptors are G-protein coupled receptors (GPCRs) associated with a Gq heterotrimeric G-protein.[14]

Signaling Cascade:

-

Receptor Activation: Desglythis compound binds to and activates alpha-1 adrenergic receptors on vascular smooth muscle cells.[2]

-

G-Protein Activation: This activation leads to a conformational change in the receptor, which in turn activates the associated Gq protein. The Gq protein exchanges GDP for GTP.[5]

-

Phospholipase C (PLC) Activation: The activated alpha subunit of the Gq protein stimulates the membrane-bound enzyme, phospholipase C (PLC).[5]

-

Second Messenger Formation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][15]

-

Calcium Release: IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[15][16]

-

Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).[15][17]

-

Smooth Muscle Contraction: The elevated intracellular Ca2+ levels lead to the contraction of smooth muscle in the arterioles and veins, resulting in vasoconstriction and an increase in blood pressure.[2][15]

Signaling Pathway Diagram:

Caption: Signaling pathway of desglythis compound via the alpha-1 adrenergic receptor.

Conclusion

The chemical synthesis and purification of this compound hydrochloride can be achieved through various robust and scalable methods. The choice of a specific synthetic route will depend on a careful evaluation of safety, efficiency, and economic viability. Proper purification, primarily through recrystallization, is essential to obtain a product of high purity suitable for pharmaceutical applications. A thorough understanding of its mechanism of action at the molecular level provides the rationale for its clinical use in treating orthostatic hypotension. This guide serves as a comprehensive resource for professionals in the field of drug development and research, providing detailed protocols and a clear understanding of the chemistry and pharmacology of this compound hydrochloride.

References

- 1. droracle.ai [droracle.ai]

- 2. droracle.ai [droracle.ai]

- 3. This compound for orthostatic hypotension [australianprescriber.tg.org.au]

- 4. emedicine.medscape.com [emedicine.medscape.com]

- 5. researchgate.net [researchgate.net]

- 6. droracle.ai [droracle.ai]

- 7. This compound: a selective alpha-adrenergic agonist for orthostatic hypotension and dialysis hypotension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound. A review of its pharmacological properties and therapeutic use in orthostatic hypotension and secondary hypotensive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantitative properties and receptor reserve of the DAG and PKC branch of G(q)-coupled receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. droracle.ai [droracle.ai]

- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 13. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 14. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 15. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]

- 16. Video: IP3/DAG Signaling Pathway [jove.com]

- 17. PathWhiz [smpdb.ca]

The Pharmacodynamic Profile of Midodrine in Preclinical Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacodynamic profile of midodrine in preclinical models. This compound is a peripherally acting alpha-1 adrenergic receptor agonist used clinically for the treatment of orthostatic hypotension.[1][2] It is administered as a prodrug, which is enzymatically hydrolyzed to its active metabolite, desglythis compound.[3][4][5][6] This document summarizes key quantitative data, details experimental protocols from pivotal preclinical studies, and visualizes the underlying mechanisms and workflows.

Mechanism of Action

This compound's therapeutic effect is mediated by its active metabolite, desglythis compound.[3][4] Desglythis compound is a selective agonist for alpha-1 adrenergic receptors, which are located on the smooth muscle of arteriolar and venous vasculature.[1][3][7] Activation of these G-protein coupled receptors initiates a signaling cascade involving the activation of phospholipase C, which in turn leads to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG).[1] This cascade culminates in the release of intracellular calcium, causing vasoconstriction of both arteries and veins.[1][4] This increase in vascular tone elevates peripheral resistance and venous return, leading to a rise in blood pressure.[1][3] Importantly, desglythis compound diffuses poorly across the blood-brain barrier and does not stimulate cardiac beta-adrenergic receptors, thus its effects are primarily peripheral.[1][3]

Pharmacodynamic Effects in Preclinical Models

Preclinical studies in various animal models, including dogs, rats, cats, rabbits, guinea pigs, and mice, have established the pharmacodynamic profile of this compound.[8]

Hemodynamic Effects

The primary pharmacodynamic effect of this compound is an increase in arterial blood pressure, observed after both parenteral and enteral administration.[8][9]

-

Blood Pressure: this compound consistently raises arterial blood pressure in animal models.[8][9] In dogs with experimentally induced postural hypotension, this compound at doses of 0.1 mg/kg and 0.3 mg/kg significantly attenuated the drop in blood pressure caused by a 30-degree head-up tilt.[10][11] The pressor effect is greatly reduced by the alpha-blocker phentolamine, confirming its mechanism of action.[8][9]

-

Heart Rate: The effect on heart rate can be variable. In some studies on dogs, this compound did not significantly affect heart rate.[10] However, an increase in vascular tone can lead to a baroreceptor-mediated reflex increase in vagal tone, which can slow the heart rate.[1] This reflex bradycardia is a known effect of vasopressors.[12]

-

Cardiac Output: In dogs with postural hypotension, this compound significantly increased the basal cardiac output and attenuated the decrease in cardiac output induced by tilting.[10][11]

-

Peripheral and Regional Blood Flow: this compound increases peripheral vascular tone, even at doses that do not yet raise blood pressure.[8][9] It constricts the venous bed, which reduces venous pooling and increases venous return to the heart.[10] Studies in anesthetized dogs showed that intravenous this compound (0.3 and 0.6 mg/kg) caused a transient increase followed by a long-lasting decrease in femoral arterial blood flow, while renal arterial blood flow showed an initial decrease.[13] The decrease in coronary arterial blood flow was significantly smaller than that in the superior mesenteric and femoral arteries.[14] this compound also attenuated the decrease in cerebral and vertebral arterial blood flow during induced postural hypotension.[11][15]

Effects on Other Smooth Muscles

Alpha-adrenergic receptor stimulation by this compound has also been demonstrated in various other smooth muscle organs, including the nictitating membrane, intestine, pupil, urinary bladder, and bronchi.[8][9] Stimulation of alpha-adrenergic receptors in the bladder and ureter increases sphincter muscle tone.[16]

Quantitative Data Summary

The following tables summarize the quantitative pharmacodynamic data from key preclinical studies.

Table 1: Effect of this compound on Experimentally-Induced Postural Hypotension in Dogs

| Parameter | Animal Model | This compound Dose (i.v.) | Experimental Condition | Key Finding | Reference |

| Blood Pressure | Anesthetized Dogs | 0.1 mg/kg | Hexamethonium-induced hypotension + 30° tilt | Significantly attenuated the decrease in blood pressure. | [10] |

| Blood Pressure | Anesthetized Dogs | 0.3 mg/kg | Hexamethonium-induced hypotension + 30° tilt | Significantly attenuated the decrease in blood pressure at 10 and 30 min post-administration. | [11][15] |

| Cardiac Output | Anesthetized Dogs | 0.1 mg/kg | Hexamethonium-induced hypotension + 30° tilt | Significantly increased basal cardiac output and attenuated the tilt-induced decrease. | [10] |

| Cardiac Output | Anesthetized Dogs | 0.3 mg/kg | Hexamethonium-induced hypotension + 30° tilt | Significantly attenuated the tilt-induced decrease at 10 min post-administration. | [11][15] |

| Venous Pooling | Anesthetized Dogs | 0.1 mg/kg | Occlusion of foot circulation | Significantly attenuated the increase in limb girth, indicating reduced venous pooling. | [10] |

| Cerebral Blood Flow | Anesthetized Dogs | 0.3 mg/kg | Hexamethonium-induced hypotension + 30° tilt | Significantly attenuated the decrease in cerebral tissue blood flow at 10 and 30 min. | [11][15] |

| Vertebral Blood Flow | Anesthetized Dogs | 0.3 mg/kg | Hexamethonium-induced hypotension + 30° tilt | Significantly reduced the decrease in vertebral arterial blood flow at 10 and 30 min. | [11][15] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of key experimental protocols used to evaluate this compound's pharmacodynamics.

Induction of Postural Hypotension in Dogs

This model is designed to mimic orthostatic hypotension in humans.

-

Anesthesia: General anesthesia is induced to allow for surgical instrumentation and stable physiological measurements.

-

Induction of Hypotension: Autonomic blockade is achieved by subcutaneous administration of hexamethonium (20 mg/kg), a ganglionic blocker.[10][11][15] This prevents compensatory autonomic reflexes.

-

Postural Challenge: The anesthetized dog is placed on a tilt table. A baseline measurement is taken in the horizontal position. The table is then tilted to a 30-degree head-up position to induce a postural drop in blood pressure.[10][11][15]

-

Drug Administration: this compound (e.g., 0.1 mg/kg or 0.3 mg/kg) is administered intravenously.[10][11]

-

Measurements: Key hemodynamic parameters such as arterial blood pressure, heart rate, cardiac output, and regional blood flow (e.g., cerebral, vertebral, femoral) are continuously monitored before and after tilting and following drug administration.[10][11][15]

Assessment of Venous Pooling in Dogs

This protocol directly measures the effect of this compound on venous capacitance.

-

Animal Model: Anesthetized dogs treated with hexamethonium (20 mg/kg s.c.).[10]

-

Procedure: Venous pooling is induced by occluding the circulation of the dog's foot or hindlimb using an inflatable cuff.[10][13]

-

Measurement: The increase in the girth of the limb, measured by a strain gauge or similar device, serves as an indicator of the volume of pooled venous blood.[10][13]

-

Intervention: The effect of intravenous this compound (0.1 mg/kg) on the change in limb girth is measured to quantify its effect on reducing venous pooling.[10]

Conclusion

Preclinical models have been instrumental in defining the pharmacodynamic profile of this compound. These studies conclusively demonstrate that its active metabolite, desglythis compound, is a potent and selective peripheral alpha-1 adrenergic agonist. It effectively increases arterial blood pressure by causing both arteriolar and venous constriction, thereby increasing peripheral resistance and enhancing cardiac output in hypotensive states. The detailed experimental protocols and quantitative data from these animal models have provided a robust foundation for the clinical application of this compound in treating conditions characterized by systemic hypotension.

References

- 1. Internal Medicine Pharmacotherapy: "How it works" series: this compound [hughesmedicine.com]

- 2. This compound Mnemonic for USMLE [pixorize.com]

- 3. drugs.com [drugs.com]

- 4. droracle.ai [droracle.ai]

- 5. medicine.com [medicine.com]

- 6. derangedphysiology.com [derangedphysiology.com]

- 7. An In-depth Analysis of this compound Hydrochloride's R&D Progress and Mechanism of Action on Drug Target [synapse.patsnap.com]

- 8. Pharmacodynamic actions of this compound, a new alpha-adrenergic stimulating agent, and its main metabolite, ST 1059 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacodynamic actions of this compound, a new alpha-adrenergic stimulating agent, and its main metabolite, ST 1059. | Semantic Scholar [semanticscholar.org]

- 10. Effects of this compound on experimentally induced postural hypotension and venous pooling in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of this compound on experimentally-induced postural hypotension in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scholarlycommons.hcahealthcare.com [scholarlycommons.hcahealthcare.com]

- 13. researchgate.net [researchgate.net]

- 14. Effects of this compound on blood flow in dog vascular beds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of this compound on experimentally-induced postural hypotension in dogs. | Semantic Scholar [semanticscholar.org]

- 16. tga.gov.au [tga.gov.au]

Midodrine: A Comprehensive Technical Guide on its Chemical Structure and Solubility Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Midodrine is a peripherally acting alpha-1 adrenergic agonist used clinically for the treatment of symptomatic orthostatic hypotension. It is a prodrug that is enzymatically hydrolyzed to its active metabolite, desglythis compound. This guide provides an in-depth overview of the chemical structure and solubility properties of this compound, crucial information for its formulation, development, and research applications.

Chemical Structure and Identifiers

This compound, chemically known as (±)-2-amino-N-(β-hydroxy-2,5-dimethoxyphenethyl)acetamide, is a synthetic phenyl-ethanolamine derivative. Its structure features a dimethoxy-substituted benzene ring, a hydroxyl group, and a glycinamide side chain. The presence of a chiral center at the β-carbon of the ethanolamine moiety results in two enantiomers, with the racemic mixture being used therapeutically. The hydrochloride salt is the common pharmaceutical form.

Below is a diagram illustrating the chemical structure of this compound.

The Discovery and Development of Midodrine for Hypotension: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the history, discovery, and development of Midodrine, a peripherally acting α1-adrenergic agonist, for the treatment of hypotension. It is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the molecule's synthesis, preclinical evaluation, and pivotal clinical trials. This document details the experimental methodologies employed in key studies, presents quantitative data in structured tables for comparative analysis, and visualizes critical pathways and workflows using Graphviz diagrams. The journey of this compound from its discovery in the early 1970s to its approval by the U.S. Food and Drug Administration (FDA) in 1996 for symptomatic orthostatic hypotension serves as a notable case study in pharmaceutical development.[1]

Introduction: The Unmet Need and Discovery of this compound

Prior to the advent of this compound, the therapeutic options for managing symptomatic orthostatic hypotension were limited and often associated with significant side effects. The discovery of this compound, a prodrug, offered a novel therapeutic approach. It was first identified by 1971 and later developed as a pressor agent.[1] The core of its innovative design lies in its conversion to the active metabolite, desglythis compound, which selectively targets α1-adrenergic receptors in the arteriolar and venous vasculature, leading to increased vascular tone and a subsequent rise in blood pressure.

Chemical Synthesis and Properties

This compound hydrochloride, chemically known as (±)-2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide hydrochloride, is a synthetic ethanolamine derivative.

Synthesis Pathway

The synthesis of this compound hydrochloride has been approached through various patented methods. A common pathway involves the reaction of 1-(2,5-dimethoxyphenyl)-2-aminoethanol hydrochloride with chloroacetyl chloride. This is followed by a series of reactions to introduce the amino group to the acetyl moiety.

Experimental Protocol for Synthesis

One patented process for the preparation of this compound hydrochloride is as follows:

-

Reaction of 1-(2,5-dimethoxyphenyl)-2-aminoethanol hydrochloride with Chloroacetyl Chloride: 15.5 g of 1-(2,5-dimethoxyphenyl)-2-aminoethanol hydrochloride is dissolved in a mixture of 115 ml of methylene chloride and 100 ml of water to form a two-phase mixture.[2][3] The mixture is cooled to 5°-10°C.[2][3] A solution of 18.7 g of 50% potassium hydroxide in 18.5 ml of water is added in portions while maintaining the temperature at 5°-10°C.[2][3] 8.0 ml of chloroacetyl chloride is then added portionwise, allowing for an exothermic reaction, with the pH adjusted to 3-6 upon completion.[2]

-

Formation of this compound Base: The intermediate from the previous step is further reacted to replace the chlorine atom with an amino group. One method involves reaction with a protected amine followed by deprotection.

-

Conversion to this compound Hydrochloride: 5.0 g of this compound base is dissolved in 60 ml of ethanol and heated to reflux to achieve a clear solution.[2] 6.3 ml of a 22% solution of hydrochloric acid in isopropanol is added in portions to the hot mixture, causing this compound hydrochloride to crystallize.[2] After cooling to 5°-10°C, the product is filtered.[2]

Yields of approximately 96% for the final conversion to the hydrochloride salt have been reported in patent literature.[2]

Preclinical Pharmacology

Early preclinical studies were crucial in elucidating the mechanism of action and therapeutic potential of this compound. These studies were primarily conducted in animal models to assess its effects on hemodynamics.

In Vivo Studies in a Canine Model of Postural Hypotension

Experimental Protocol

-

Animal Model: Anesthetized dogs were used to create a model of experimental postural hypotension.

-

Induction of Hypotension: Hexamethonium (20 mg/kg s.c.) was administered to induce autonomic blockade.[4][5] The dogs were then tilted to a 30-degree head-up position to provoke a significant decrease in blood pressure.[4][5]

-

Drug Administration: this compound was administered intravenously at doses of 0.1 mg/kg or 0.3 mg/kg.[4][5]

-

Hemodynamic Measurements: Parameters such as blood pressure, heart rate, cerebral tissue blood flow, vertebral arterial blood flow, and cardiac output were measured before and after tilting and drug administration.[4]

Summary of Preclinical Findings

The preclinical studies demonstrated that this compound effectively attenuated the decrease in blood pressure induced by head-up tilt.[4][5] It also significantly lessened the reduction in cerebral and vertebral arterial blood flow.[4] Furthermore, this compound was shown to increase the basal rate of cardiac output and attenuate the tilt-induced decrease in cardiac output.[5] These effects were attributed to the vasoconstriction of the venous bed, leading to an increase in venous return.[5]